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Compound of Interest

Compound Name: 9-benzyl-6-chloro-9H-purine

Cat. No.: B016408

A Comprehensive Guide to the Structure-Activity Relationship of 9-Benzyl-6-Chloro-9H-
Purine Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-
activity relationship (SAR) of 9-benzyl-6-chloro-9H-purine derivatives is crucial for the rational
design of potent and selective therapeutic agents. This guide provides an objective comparison
of the biological performance of various derivatives, supported by experimental data, detailed
protocols, and visual representations of key processes. The 9-benzyl-6-chloro-9H-purine
scaffold serves as a versatile intermediate in the synthesis of a wide array of biologically active
molecules, particularly in the realms of oncology and virology.[1][2]

Anticancer Activity: A Tale of Substitutions

The anticancer potential of 9-benzyl-6-chloro-9H-purine derivatives is profoundly influenced
by the nature of substituents at the C2, C6, and N9 positions of the purine ring.

The Pivotal Role of C6-Substitutions

The chlorine atom at the C6 position is a versatile handle for introducing various nucleophiles,
leading to diverse pharmacological profiles. A popular and effective modification involves the
introduction of substituted piperazine moieties.

A study on 6,9-disubstituted purine analogs revealed that compounds with a 4-substituted
piperazine at the C6 position and a 4-substituted benzyl group at the N9 position exhibit
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significant cytotoxic activities against various cancer cell lines, including liver (Huh7), colon
(HCT116), and breast (MCF7) cancer cells.[3] For instance, derivatives bearing a 4-(4-
trifluoromethylphenyl)piperazine or a 4-(3,4-dichlorophenyl)piperazine at C6 displayed
excellent cytotoxic activities, with IC50 values in the sub-micromolar range, comparable or
even superior to established anticancer drugs like camptothecin, 5-fluorouracil, cladribine, and
fludarabine.[3]

Table 1: Anticancer Activity of 6-(4-substituted piperazin-1-yl)-9-(substituted benzyl)-9H-purine
Derivatives
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Compound NO9- C6- Huh7 IC50 HCT116 MCF7 IC50
ID Substituent  Substituent  (uM) IC50 (pM) (uM)
4- 4-(2-
7 (Trifluorometh  Hydroxyethyl) 0.8 +0.1 1.1+0.2 25104
yl)benzyl piperazin-1-yl
4- 4-
8 (Trifluorometh  Cyclohexylpip 0.5+ 0.1 09+0.1 1.8+0.3
yhbenzyl erazin-1-yl
4- 4-(Pyridin-2-
9 (Trifluorometh  yl)piperazin- 0.3+0.05 0.6+0.1 1.2+0.2
yl)benzyl 1-yl
4-(4-
. (
) (Trifluorometh
12 (Trifluorometh ) 0.08 +£0.01 - -
ylphenyl)pip
yhbenzyl )
erazin-1-yl
4-(4-
4- (Trifluorometh
22 _ 0.13+0.02 - -
Chlorobenzyl  yl)phenyl)pip
erazin-1-yl
4-(3,4-
4-
) Dichlorophen
15 (Trifluorometh ) ) 6+0.1 15+0.3 3.1+05
yl)piperazin-
yhbenzyl
1-yl
4-(3,4-
4- Dichlorophen
25 0.31+0.10 - -
Chlorobenzyl  yl)piperazin-
1-yl
Reference
Camptothecin  0.05 + 0.01 0.04 £0.01 0.03+£0.01
5-Fluorouracil 3.5+0.7 41+03 30.6+1.8
Cladribine 24+24 <0.1 0.9+0.7
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Fludarabine 15.2+0.1 8.0+34 28.4+19.2

Data extracted from Kucukdumlu et al. (2020)[3] and Polat et al. (2023).[4]

The data suggests that electron-withdrawing groups on the phenyl ring of the piperazine
moiety, such as trifluoromethyl and dichloro substitutions, enhance anticancer activity.[4]

Influence of N9-Benzyl Substitutions

Modifications on the N9-benzyl group also play a crucial role in modulating the anticancer
potency. Studies have shown that substitutions on the benzyl ring can significantly impact the
cytotoxic effects. For instance, a 4-trifluoromethylbenzyl group at the N9 position, in
combination with a suitable C6-substituent, often leads to potent anticancer activity.[3]

Antiviral Activity: Targeting Rhinoviruses

Beyond their anticancer properties, 9-benzyl-6-chloro-9H-purine derivatives have
demonstrated promising activity against rhinoviruses, the primary cause of the common cold.

A series of 6-anilino-9-benzyl-2-chloropurines were synthesized and found to be effective
inhibitors of rhinovirus serotype 1B.[5] The structure-activity relationship studies revealed that
small, lipophilic para substituents on the aniline ring were favorable for activity.[5]

Furthermore, the introduction of a 2-chloro substituent in 9-benzyl-6-(dimethylamino)-9H-
purines resulted in a significant enhancement of antiviral activity. One of the most potent
compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibited
an IC50 value of 0.08 uM against rhinovirus serotype 1B.

Table 2: Antirhinovirus Activity of 9-Benzyl-6-substituted-9H-purine Derivatives
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Rhinovirus
Compound ID N9-Substituent C6-Substituent C2-Substituent Serotype 1B
IC50 (pM)
1 Benzyl 6-Anilino H >100
6-(4-
2 Benzyl - Cl 1.2
Methylanilino)
6-(4-
3 Benzyl N Cl 0.5
Chloroanilino)
6- -
4 4-Methylbenzyl ] ] H Weak Activity
(Dimethylamino)
o-
29 4-Methylbenzyl Cl 0.08

(Dimethylamino)

Data extracted from Kelley et al. (1990)[5] and Kelley et al. (1988).

Mechanism of Action: Kinase Inhibition and
Apoptosis Induction

The biological effects of 9-benzyl-6-chloro-9H-purine derivatives are often attributed to their
ability to inhibit various protein kinases and induce apoptosis in cancer cells.

Several studies have highlighted the potential of purine derivatives as inhibitors of cyclin-
dependent kinases (CDKSs), which are key regulators of the cell cycle.[6] For example, C2, C8,
and N9 substituted 6-(3-chloroanilino)purine derivatives have been shown to inhibit CDK2.[6]
Other kinases implicated as targets for purine derivatives include EGFR, Src, and Bcr-Abl.[5][7]
[8] The inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell
proliferation, survival, and metastasis.

The induction of apoptosis is another significant mechanism of action. Treatment of cancer
cells with active 9-benzyl-purine derivatives has been shown to increase the population of
apoptotic cells, often associated with cell cycle arrest.[7][9]

Experimental Protocols
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To facilitate further research and comparative studies, detailed protocols for key experimental
assays are provided below.

Synthesis of 6,9-Disubstituted Purine Analogs

The general synthesis of 6-(4-substituted piperazin-1-yl)-9-(4-substituted benzyl)purine analogs
is a multi-step process.[3]
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Step 4: Nucleophilic Substitution

Substituted pi ine, B
6-Chloro-9-(substituted benzyl)purine DS Pperazlie, 23 » 6-(4-Substituted piperazin-1-yl)-9-(substituted benzyl)purine

Step 3: Cyclization

Triethylorthoformate, p-TsOH
4-(Substituted benzyl)pyrimidine =L = »-| 6-Chloro-9-(substituted benzyl)purine

Step 2: Amination

. . L Substituted benzylamine . o
5-Amino-4,6-dichloropyrimidine »| 4-(Substituted benzyl)pyrimidine

Step 1: Reduction

] . o SnCl2, EtOH . . o _am
4,6-Dichloro-5-nitropyrimidine » 5-Amino-4,6-dichloropyrimidine
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Seed cells in 96-well plate

:

Treat with test compounds

:

Fix cells with TCA

:

Wash with acetic acid

:

Stain with SRB solution

:

Wash with acetic acid

:

Solubilize bound dye with Tris base

:

Measure absorbance at 540 nm
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Preparation

Prepare serial dilutions of test compounds

:

Dispense compounds into 384-well plate

Kinase Reaction

Add kinase and substrate mixture

:

Add ATP to initiate reaction

:

Incubate

Detection

Add ATP detection reagent (stop reaction)

:

Measure luminescence
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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